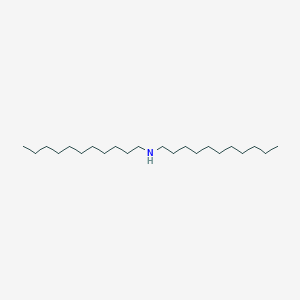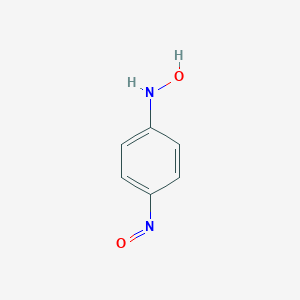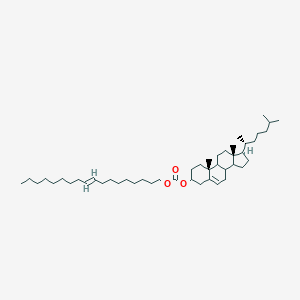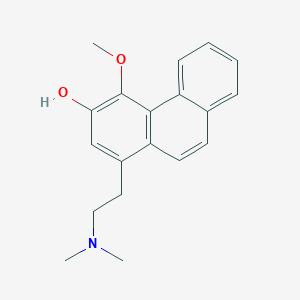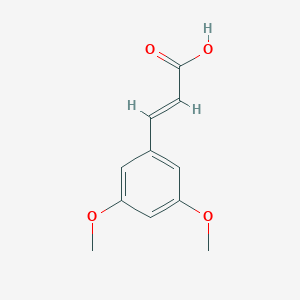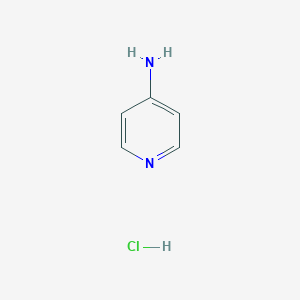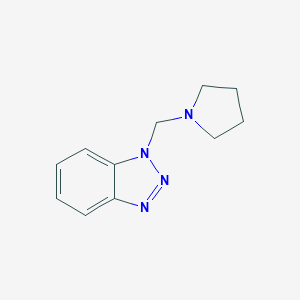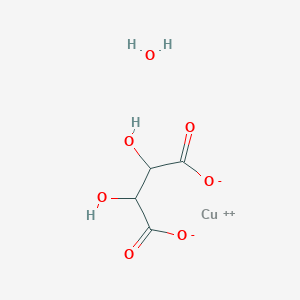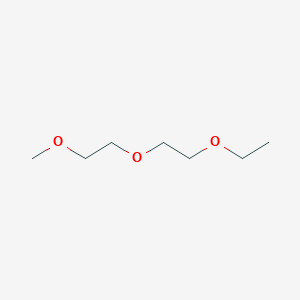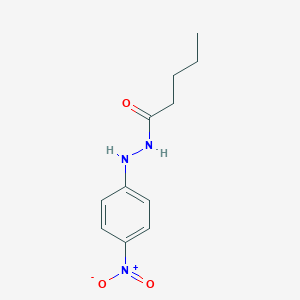
Valeric acid, 2-(p-nitrophenyl)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Valeric acid, 2-(p-nitrophenyl)hydrazide is a chemical compound that has been widely used in scientific research. It is commonly known as Val-4-nitrophenylhydrazide or VNPH and is a derivative of valeric acid. VNPH is a colorless to yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 246.23 g/mol.
Mecanismo De Acción
VNPH is a substrate for aminopeptidases, which are enzymes that catalyze the hydrolysis of amino acids from the N-terminus of peptides and proteins. The reaction between VNPH and aminopeptidases results in the formation of p-nitroaniline, which can be measured spectrophotometrically.
Efectos Bioquímicos Y Fisiológicos
VNPH has no known biochemical or physiological effects on humans or animals. However, it has been shown to inhibit the growth of some bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
VNPH is a useful substrate for the determination of aminopeptidase activity in various organisms. It is easy to use, and the reaction can be measured spectrophotometrically. However, VNPH has some limitations, such as its limited solubility in aqueous solutions and its sensitivity to light.
Direcciones Futuras
There are several future directions for the use of VNPH in scientific research. One direction is the development of new methods for the determination of aminopeptidase activity using VNPH. Another direction is the use of VNPH in the diagnosis of other diseases, such as cancer. Additionally, VNPH could be used in the development of new drugs that target aminopeptidases. Finally, the synthesis of new derivatives of VNPH could lead to the development of more effective substrates for aminopeptidase activity determination.
Métodos De Síntesis
The synthesis of VNPH involves the reaction of valeric acid with p-nitrophenylhydrazine in the presence of a dehydrating agent such as thionyl chloride. The reaction results in the formation of VNPH, which can be purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
VNPH has been widely used in scientific research as a substrate for the determination of aminopeptidase activity. It is commonly used in the determination of aminopeptidase activity in bacteria, fungi, and plants. VNPH is a useful tool for the diagnosis of various diseases such as tuberculosis, which is caused by Mycobacterium tuberculosis. VNPH is also used in the detection of aminopeptidase activity in cancer cells.
Propiedades
Número CAS |
17667-37-7 |
|---|---|
Nombre del producto |
Valeric acid, 2-(p-nitrophenyl)hydrazide |
Fórmula molecular |
C11H15N3O3 |
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
N'-(4-nitrophenyl)pentanehydrazide |
InChI |
InChI=1S/C11H15N3O3/c1-2-3-4-11(15)13-12-9-5-7-10(8-6-9)14(16)17/h5-8,12H,2-4H2,1H3,(H,13,15) |
Clave InChI |
YNBAEPKMVZRBQQ-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NNC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canónico |
CCCCC(=O)NNC1=CC=C(C=C1)[N+](=O)[O-] |
Otros números CAS |
17667-37-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



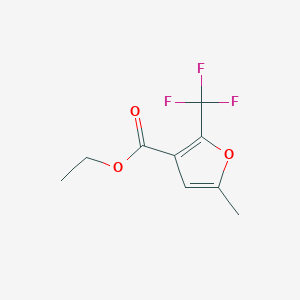
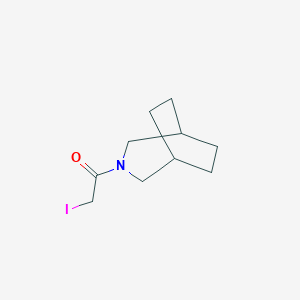
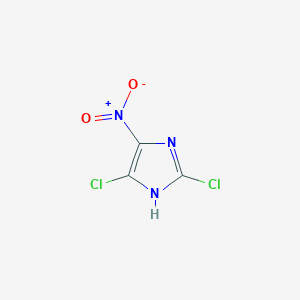
![(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one](/img/structure/B92298.png)
